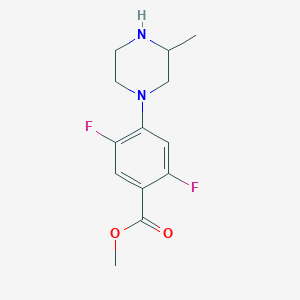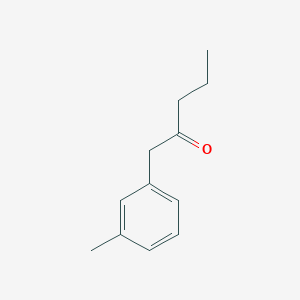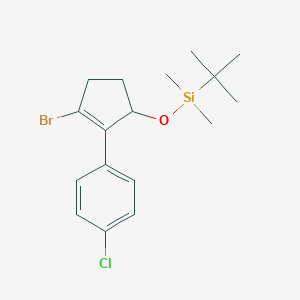
((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C17H24BrClOSi. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a cyclopentene ring, which are linked to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in anhydrous solvents.
Major Products:
Oxidation: Epoxides.
Reduction: Dehalogenated products.
Substitution: Substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.
Comparaison Avec Des Composés Similaires
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane
- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane
Uniqueness: The uniqueness of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its specific combination of functional groups, which allows for a wide range of chemical transformations. The tert-butyl dimethylsilane moiety provides steric hindrance, making it more selective in certain reactions compared to its analogs with different silyl groups.
Propriétés
Formule moléculaire |
C17H24BrClOSi |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3 |
Clé InChI |
MHEJEOQWLNHISP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


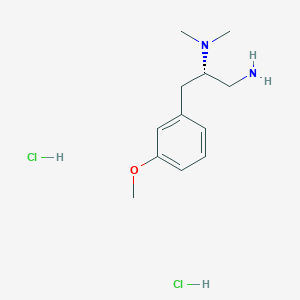
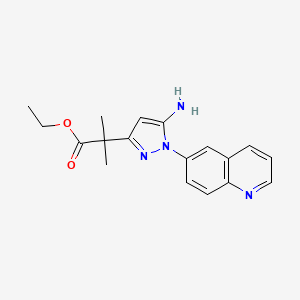
![N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
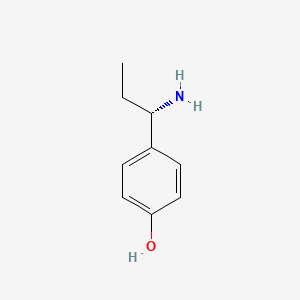

![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)
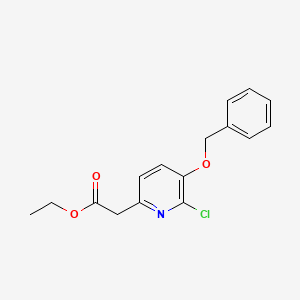
![4-((4-Bromophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055583.png)
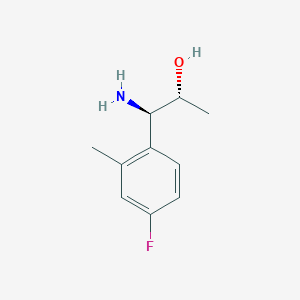
![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
